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Compound of Interest

Compound Name: 11-Dehydroxyisomogroside V

Cat. No.: B15595765

1. High-Intensity Natural Sweeteners:

Mogroside V and its isomers are potent non-nutritive sweeteners, making them excellent
candidates for sugar replacement in a wide array of food and beverage products. Their primary
application lies in reducing the caloric content of products without compromising sweetness.
Mogroside V is reported to be 250 to 425 times sweeter than sucrose.[1][2][3] Siamenoside |,
another mogroside, is even sweeter, at approximately 563 times the sweetness of a 5%
sucrose solution.[1]

2. Food and Beverage Formulations:

Mogrosides are widely used in various food and beverage categories, including:
o Beverages: Teas, coffees, juices, flavored waters, and carbonated drinks.[4][5]
o Dairy Products: Yogurts and ice creams.[5]

o Baked Goods: Cakes, cookies, and pastries.[5][6]

o Confectionery: Candies and chocolates.[4][5]

o Table-top Sweeteners: As a direct sugar substitute for consumers.[2][4]

3. Stability in Food Processing:
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Mogroside V exhibits significant stability under typical food processing conditions:

Thermal Stability: It is stable at temperatures up to 120°C, making it suitable for baking and
other heat-treated products.[2][7]

pH Stability: It remains stable across a broad pH range.[7]

Storage Stability: Mogroside V shows good stability during long-term storage at room
temperature and even at freezing temperatures.[2]

I

. Sensory Profile:

Monk fruit extracts containing mogrosides are noted for having a clean sweet taste with
minimal bitter aftertaste compared to some other high-intensity sweeteners like saccharin and
acesulfame K.[2] However, some off-notes have been reported, which can be addressed
through enzymatic modification (transglycosylation) to improve the flavor profile.[8][9]

5. Health and Nutritional Aspects:

o Non-Caloric: Mogrosides are not metabolized by the body for energy, contributing zero
calories to the diet.[6][10]

» Non-Glycemic: They do not raise blood glucose levels, making them a suitable sweetener for
individuals with diabetes.[4][6][11]

o Potential Health Benefits: Research suggests that mogrosides may possess antioxidant and
anti-inflammatory properties.[1][11][12][13]

Quantitative Data Summary
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11-
Mogroside Isomogrosi  Siamenosid
Property Oxomogros Reference
\' de V el .
ide V
Relative
Sweetness 250-425x ~500x ~563x 84x [11141[14]
(vs. Sucrose)
Caloric Value 0 kcal/g 0 kcal/g 0 kcal/g 0 kcal/g [6][10]
Typical
Concentratio
_ 30-40% Present 1-10% 1-10% [2]
n in Monk

Fruit Extract

Experimental Protocols

1. Protocol for Quantification of Mogroside V in Food Matrices

This protocol outlines a general method for the analysis of Mogroside V in a food product using
High-Performance Liquid Chromatography (HPLC).

» Objective: To determine the concentration of Mogroside V in a given food sample.

e Principle: Separation and quantification of Mogroside V based on its physicochemical
properties using reversed-phase HPLC with UV detection.

o Materials:

o Mogroside V analytical standard

[¢]

Acetonitrile (HPLC grade)

[e]

Water (HPLC grade)

o

Formic acid (optional, for mobile phase modification)

[¢]

Solid Phase Extraction (SPE) cartridges (e.g., C18)
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o Syringe filters (0.45 pm)

o HPLC system with a C18 column and UV detector

e Procedure:

o Sample Preparation:

Homogenize the food sample.

Extract the mogrosides using a suitable solvent (e.g., 50% ethanol in water).[15]

Centrifuge the extract to remove solid particles.

Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix
components.[2]

Filter the final extract through a 0.45 um syringe filter.

o HPLC Analysis:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 pum).

Mobile Phase: A gradient of water and acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV at approximately 210 nm.

Injection Volume: 20 pL.

o Quantification:

» Prepare a calibration curve using the Mogroside V analytical standard.

» Calculate the concentration of Mogroside V in the sample by comparing its peak area to
the calibration curve.

2. Protocol for Sensory Evaluation of Sweetness Intensity
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This protocol describes a method to determine the relative sweetness of a mogroside solution
compared to sucrose.

» Objective: To quantify the sweetness intensity of a mogroside sample.

e Principle: A trained sensory panel compares the sweetness of the mogroside solution to a
series of sucrose solutions of known concentrations.

e Materials:
o Mogroside sample
o Sucrose
o Deionized water
o Standard laboratory glassware
e Procedure:
o Panelist Training: Train a panel of assessors to recognize and rate sweetness intensity.
o Sample Preparation:

» Prepare a series of sucrose solutions with increasing concentrations (e.g., 2%, 4%, 6%,
8%, 10% wi/v).

» Prepare a solution of the mogroside sample at a known concentration.
o Sensory Test:
» Present the samples to the panelists in a randomized order.

= Ask panelists to rate the sweetness intensity of each sample on a line scale or by using
a paired comparison method against the sucrose standards.[16]

o Data Analysis:

» Determine the sucrose concentration that is equi-sweet to the mogroside solution.
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» Calculate the relative sweetness by dividing the sucrose concentration by the
mogroside concentration.
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Caption: Experimental workflow for the extraction, purification, and analysis of mogrosides from
Monk Fruit.
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Caption: Simplified biosynthetic pathway of Mogroside V in Siraitia grosvenorii.[7][17]
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Caption: Metabolic fate of mogrosides in the human body.[18][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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